N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that consists of a butan-1-amine moiety linked to a 2-bromo-4-chlorophenoxy group via a propyl chain, and it is complexed with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine typically involves a multi-step process:
Preparation of 2-bromo-4-chlorophenol: This can be achieved through the bromination and chlorination of phenol under controlled conditions.
Formation of 2-bromo-4-chlorophenoxypropyl bromide: The 2-bromo-4-chlorophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form the intermediate.
Nucleophilic substitution: The intermediate is then reacted with butan-1-amine to form N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine.
Complexation with oxalic acid: Finally, the amine compound is complexed with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine: Without the oxalic acid complex.
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;hydrochloride: A hydrochloride salt form.
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;acetate: An acetate salt form.
Uniqueness
The presence of oxalic acid in N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid may confer unique properties such as enhanced solubility or stability, making it distinct from its analogs. This uniqueness can be advantageous in specific applications where these properties are desirable.
Properties
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO.C2H2O4/c1-2-3-7-16-8-4-9-17-13-6-5-11(15)10-12(13)14;3-1(4)2(5)6/h5-6,10,16H,2-4,7-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZZSKMESSZXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.